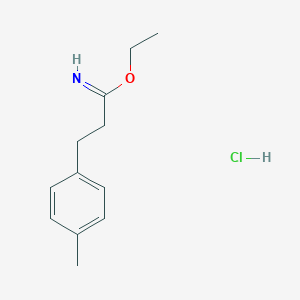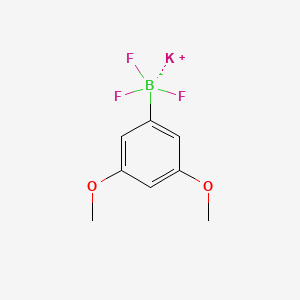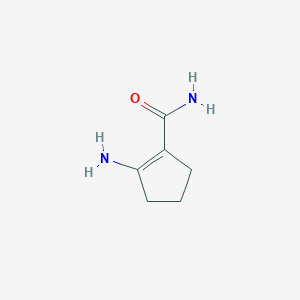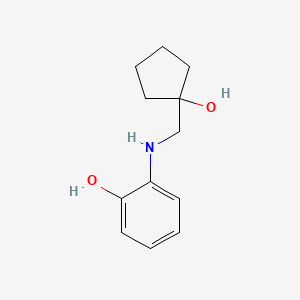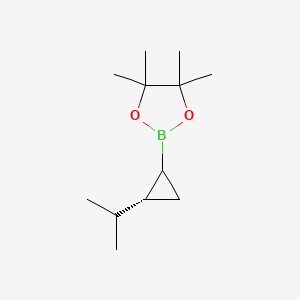![molecular formula C12H13F3INO3 B13347152 2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is a chemical compound with the molecular formula C12H13F3INO3. It is an intermediate in the synthesis of various psychoactive substances, particularly those that act on serotonin receptors. This compound is characterized by the presence of trifluoromethyl, iodo, and dimethoxyphenethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide typically involves the reaction of 4-iodo-2,5-dimethoxyphenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-iodo-2,5-dimethoxyphenethylamine
Reagent: Trifluoroacetic anhydride
Solvent: Dichloromethane or chloroform
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenethylamine moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenethylamine moiety.
Reduction: Reduced derivatives of the phenethylamine moiety.
Hydrolysis: 4-iodo-2,5-dimethoxyphenethylamine and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of psychoactive compounds that act on serotonin receptors.
Biology: Studying the effects of serotonin receptor agonists on biological systems.
Medicine: Potential therapeutic applications in treating disorders related to serotonin imbalance.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various downstream effects, including changes in neurotransmitter release and neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(2,5-dimethoxyphenethyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is unique due to the presence of the iodo group at the 4-position of the phenethylamine moiety. This structural feature contributes to its distinct chemical and pharmacological properties, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C12H13F3INO3 |
|---|---|
Peso molecular |
403.14 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13F3INO3/c1-19-9-6-8(16)10(20-2)5-7(9)3-4-17-11(18)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,17,18) |
Clave InChI |
ANNXCJDPSSBHSR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



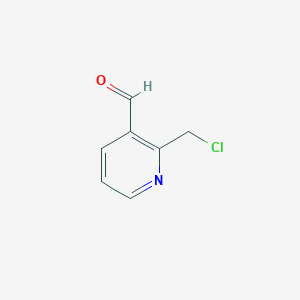

![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)


